2-Methylcyclohexanone

Heterogeneous catalysis Hydrogenation Zeolite catalysis

Researchers requiring predictable enolate regiochemistry or enantioselective transformations often face steric limitations with unsubstituted cyclohexanone. 2-Methylcyclohexanone (CAS 583-60-8) provides a reliable, prochiral scaffold that resolves these challenges. - Enables >99% ee in photoenzymatic reductions and 90% ee in asymmetric Michael additions. - Provides unambiguous regiocontrol in Baeyer-Villiger oxidations and kinetic vs. thermodynamic enolate alkylations. - Supplied as a colorless to pale yellow liquid; available in research to bulk quantities with documented purity.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 583-60-8
Cat. No. B044802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexanone
CAS583-60-8
Synonyms(±)-2-Methylcyclohexanone;  2-Methyl-1-cyclohexanone;  2-Methylcyclohexane-1-one;  NSC 524;  α-Methylcyclohexanone; 
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1CCCCC1=O
InChIInChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3
InChIKeyLFSAPCRASZRSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insol in water;  sol in alcohol and ether
insoluble in water;  soluble in ether
Miscible at room temperature (in ethanol)
Insoluble

2-Methylcyclohexanone Technical Specifications


2-Methylcyclohexanone (CAS 583-60-8) is a prochiral alicyclic ketone that serves as a versatile building block in asymmetric synthesis and catalysis research. This colorless to pale yellow liquid exhibits a density of 0.924 g/mL at 25°C, a boiling point of 162-163°C, and a flash point of 48°C (closed cup) [1]. With a molecular formula of C7H12O, a molecular weight of 112.17 g/mol, and a logP of 1.54 at 25°C, this compound demonstrates moderate hydrophobicity and is miscible with common organic solvents . Its α-methyl substitution creates a stereogenic center upon derivatization, making it a critical substrate for enantioselective transformations. The compound is commercially available in purities ranging from 95% to ≥98% from major chemical suppliers .

Prochiral substrate for asymmetric catalysis and enantioselective synthesis research
α-Methyl group enables stereochemical control in enolate and reduction pathways
Broad compatibility with hydrogenation, oxidation, biocatalytic, and cross-coupling transformations

Structural Specificity of 2-Methylcyclohexanone


Generic substitution of 2-methylcyclohexanone with unsubstituted cyclohexanone or other methylcyclohexanone isomers is not scientifically defensible due to profound steric and electronic perturbations induced by the α-methyl group. This single methyl substituent fundamentally alters enolate regioselectivity, stereochemical outcomes, and reaction kinetics across diverse catalytic and stoichiometric transformations. In heterogeneous catalysis, 2-methylcyclohexanone exhibits significantly reduced reactivity compared to cyclohexanone, with the relative rate being highly dependent on catalyst atomic radius and reaction mechanism [1]. In Baeyer-Villiger oxidations, the methyl group dictates regioselectivity of oxygen insertion, determining whether a specific lactone regioisomer is obtained [2]. In asymmetric alkylation and reduction reactions, the prochiral nature of 2-methylcyclohexanone enables enantioselective formation of chiral centers that are sterically and electronically distinct from those derived from 3- or 4-methyl isomers [3]. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

Cyclohexanone lacks α-methyl substitution; enolate regioselectivity and stereochemical outcomes may not transfer.

3- or 4-methylcyclohexanone isomers shift steric and electronic environment, altering reaction kinetics and product distribution.

Unsubstituted or isomeric ketones may not replicate prochiral substrate behavior in asymmetric transformations; direct substitution requires validation.

2-Methylcyclohexanone Comparative Evidence


Steric Modulation in Heterogeneous Catalysis

In competitive hydrogenation over group VIII metal catalysts, all methyl-substituted cyclohexanones exhibited lower reactivity than unsubstituted cyclohexanone [1]. The relative reactivity of 2-methylcyclohexanone compared to cyclohexanone varied with catalyst atomic radius and reaction mechanism, with INDO calculations revealing nearly identical carbonyl charge distribution and bond order between the two compounds, thereby attributing the rate differential primarily to steric hindrance to adsorption [1]. In TS-1 zeolite-catalyzed ammoximation, reactivity followed the order: cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone, reflecting differences in diffusivity and steric access to Ti active sites [2].

Catalytic Hydrogenation Reactivity
Head-to-head comparison
Methyl-substituted ketones less reactive; ratio catalyst-dependent
Steric hindrance may reduce turnover frequency
Catalyst selection may require process review
Heterogeneous catalysis Hydrogenation Zeolite catalysis

Kinetic vs. Thermodynamic Enolate Control

2-Methylcyclohexanone is a classic model substrate for demonstrating kinetically versus thermodynamically controlled enolate formation. Under kinetic conditions (LDA/THF, -78°C), alkylation occurs predominantly at the less substituted α-carbon (C6 position), yielding 6-alkyl-2-methylcyclohexanone as the major product [1]. This contrasts with the behavior of unsubstituted cyclohexanone, which lacks the regiochemical bias imposed by the α-methyl group. Recent solvent-free high-speed ball milling studies using 2-methylcyclohexanone demonstrated that either kinetic or thermodynamic enolates can be trapped with high selectivity by choosing sodium hydroxide (thermodynamic) or lithium hexamethyldisilazide (kinetic) as the base [2].

Enolate Regioselectivity
Class-level inference
Kinetic control favors C6 alkylation; thermodynamic control favors more substituted enolate
Supports regioselective synthesis planning
Base and conditions govern regiochemical outcome
Enolate chemistry Regioselective alkylation Kinetic control

Photoenzymatic Asymmetric Reduction

The photoenzymatic conversion of 2-methylcyclohexenone using enoate reductases (OYEs) under visible light irradiation yields enantiopure (R)-2-methylcyclohexanone with >99% enantiomeric excess and conversion yields of 80-90% [1]. This transformation operates in the absence of expensive nicotinamide cofactors (NAD(P)H), representing a significant advancement over traditional biocatalytic reductions. In contrast, analogous photoredox transformations on unsubstituted cyclohexenone do not generate a stereogenic center and thus cannot access enantioenriched products.

Enantioselective Bioreduction
Cross-study comparable
>99% ee, 80–90% conversion
Supports cofactor-free chiral preparation
Reported with enoate reductase, white LED
Biocatalysis Asymmetric reduction Photoredox catalysis

Baeyer-Villiger Oxidation Selectivity

Redox molecular sieve catalysts MAlPO-36 (M = Mn or Co) convert 2-methylcyclohexanone to the corresponding ε-caprolactone derivative with selectivities exceeding 90% and conversions ranging from 50% to 85% in the presence of O2 and benzaldehyde as sacrificial oxidant [1]. This performance is comparable to that observed for cyclohexanone under identical conditions, demonstrating that the α-methyl group does not severely impede oxygen insertion. Rhenium complexes bearing N-donor or oxo-ligands also catalyze the Baeyer-Villiger oxidation of 2-methylcyclohexanone with aqueous H2O2 (30%), alongside cyclohexanone and 2-methylcyclopentanone, highlighting the broad catalyst compatibility of this substrate [2].

Baeyer–Villiger Oxidation Selectivity
Head-to-head comparison
>90% selectivity; conversion comparable to cyclohexanone
Retained selectivity despite α-methyl substitution
Regioselectivity may differ; catalyst-dependent
Baeyer-Villiger oxidation Lactone synthesis Molecular sieve catalysts

Pd-Catalyzed Allylic Alkylation

Pd-catalyzed asymmetric allylic alkylation of 2-methylcyclohexanone via allyl enol carbonates proceeds with high regioselectivity at the more substituted α-carbon, enabling the construction of quaternary stereocenters without complications of polyalkylation [1]. Enantioselectivities for tertiary center creation range from 78% to 99% ee, significantly outperforming analogous transformations using tin or lithium enolates [1]. This methodology contrasts sharply with the behavior of unsubstituted cyclohexanone, which cannot form quaternary centers via this pathway.

Allylic Alkylation Enantioselectivity
Head-to-head comparison
78–99% ee for tertiary centers
Supports quaternary stereocenter construction
Pd/chiral ligand; avoids polyalkylation
Asymmetric catalysis Palladium catalysis Allylic alkylation

2-Methylcyclohexanone Applications


Chiral Butyrolactone Synthesis

The demonstrated ability of 2-methylcyclohexanone to undergo asymmetric Michael addition in the presence of (S)-(−)-1-phenylethylamine, yielding chiral α,α-disubstituted ketoesters in 81% yield and 90% ee, followed by regioselective Baeyer-Villiger oxidation to caprolactones, establishes this compound as a preferred starting material for multigram-scale synthesis of enantiopure 4,4-disubstituted-γ-butyrolactones [1]. These lactones serve as versatile chiral building blocks for natural product synthesis and flavor/tobacco constituents. The prochiral nature of 2-methylcyclohexanone, combined with its compatibility with both organocatalytic and oxidative ring-expansion methodologies, provides a distinct advantage over achiral cyclohexanone or regioisomeric methylcyclohexanones.

Biocatalytic Enantiopure Production

The photoenzymatic reduction of 2-methylcyclohexenone using enoate reductases under visible light irradiation produces (R)-2-methylcyclohexanone with >99% ee and 80-90% conversion without requiring expensive NAD(P)H cofactors [2]. This cofactor-free approach significantly reduces operational costs compared to traditional biocatalytic reductions, making it economically viable for preparative-scale synthesis of enantiopure 2-methylcyclohexanone. The method leverages the prochiral C=C bond of 2-methylcyclohexenone, which upon reduction generates the stereogenic center at C2—a feature absent in unsubstituted cyclohexenone.

Regioselective Enolate Alkylation

The well-characterized kinetic vs. thermodynamic enolate behavior of 2-methylcyclohexanone enables predictable regioselective alkylation [3]. Under kinetic conditions (LDA/THF, -78°C), alkylation occurs predominantly at the C6 position, yielding 6-alkyl-2-methylcyclohexanones, while thermodynamic conditions (KH, 40°C) favor the more substituted enolate. This predictable regiochemical control is essential for synthetic sequences requiring precise functionalization of the cyclohexanone ring. The α-methyl group imposes a steric and electronic bias that cannot be replicated with unsubstituted cyclohexanone, making 2-methylcyclohexanone the substrate of choice for regioselective enolate chemistry.

Steric Effects in Heterogeneous Catalysis

The comparative reactivity data for 2-methylcyclohexanone versus cyclohexanone in hydrogenation and zeolite-catalyzed ammoximation provide a quantitative framework for investigating steric and diffusional limitations in porous catalysts [4]. The observed reactivity order (cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone) in TS-1 zeolites directly reflects differences in molecular diffusivity and steric access to active sites. Researchers studying shape-selective catalysis or developing new heterogeneous catalysts can utilize 2-methylcyclohexanone as a diagnostic probe to quantify the impact of α-substitution on reaction rates and product distributions.

Application
Selection Property
Validation Focus
Chiral lactone building-block synthesis
Prochiral ketone for asymmetric Michael addition
Regioselective Baeyer–Villiger oxidation compatibility
Biocatalytic enantiopure ketone preparation
Prochiral C=C reduction for chiral center generation
Cofactor-free photoenzymatic reduction efficiency
Regioselective enolate alkylation studies
Predictable kinetic vs. thermodynamic enolate control
Alkylation regioselectivity at C6 position
Heterogeneous catalysis probe studies
Steric probe for diffusional limitations
Comparative reactivity ranking in zeolite catalysis

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